Leucylarginylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucylarginylproline is a tripeptide compound known for its role as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound helps in reducing blood pressure, making it a significant compound in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucylarginylproline can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: For large-scale production, the process can be optimized using automated peptide synthesizers. The use of microwave-assisted SPPS can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Leucylarginylproline primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by peptidases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Enzymatic Reactions: Specific peptidases can cleave the peptide into its constituent amino acids.
Major Products: The hydrolysis of this compound results in the formation of leucine, arginine, and proline .
Scientific Research Applications
Leucylarginylproline has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and hydrolysis.
Biology: Investigated for its role in regulating blood pressure and its potential therapeutic effects.
Medicine: Explored as a potential treatment for hypertension and related cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
Leucylarginylproline exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure. The compound binds to the active site of ACE, blocking its activity and thus reducing the levels of angiotensin II .
Comparison with Similar Compounds
Captopril: Another ACE inhibitor used in the treatment of hypertension.
Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.
Lisinopril: A long-acting ACE inhibitor used for hypertension and heart failure.
Uniqueness: Leucylarginylproline is unique due to its specific tripeptide structure, which provides a distinct mode of binding to ACE compared to other inhibitors. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects .
Biological Activity
Leucylarginylproline (LAP) is a tripeptide that has garnered attention for its biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article provides a comprehensive overview of the biological activity of LAP, including its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound is composed of three amino acids: leucine, arginine, and proline. Its structure facilitates various biological interactions, making it a subject of interest in pharmacology and biochemistry.
LAP primarily functions as an ACE inhibitor, which plays a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, LAP can lead to decreased blood pressure and improved cardiovascular health.
Key Findings:
- IC50 Value : LAP exhibits an IC50 value of 0.27 μM against ACE, indicating its potency as an inhibitor .
- Blood Pressure Effects : In experimental models, LAP has been shown to reduce blood pressure significantly. For instance, it reduces blood pressure by approximately 15 mmHg within four hours and achieves a maximal reduction of about 35 mmHg at eight hours post-administration .
Pharmacological Effects
The pharmacological implications of LAP extend beyond its role as an ACE inhibitor. Research indicates several potential benefits:
- Cardiovascular Health : By lowering blood pressure, LAP may reduce the risk of hypertension-related complications.
- Metabolic Effects : Some studies suggest that LAP may influence metabolic pathways related to insulin sensitivity and glucose metabolism.
Case Studies
Several studies have explored the biological activity of LAP in different contexts:
- Hypertensive Models : In animal studies involving hypertensive rats, LAP administration resulted in significant reductions in systolic blood pressure compared to control groups .
- In Vitro Studies : Laboratory experiments demonstrated that LAP could modulate calcium homeostasis in cardiac cells, which is crucial for maintaining normal heart function .
- Comparative Studies : Research comparing LAP with other ACE inhibitors showed that while LAP is effective, its potency may vary depending on the specific physiological context and dosage administered.
Data Table: Biological Activity Summary
Parameter | Value/Effect |
---|---|
IC50 against ACE | 0.27 μM |
Initial Blood Pressure Reduction | ~15 mmHg at 4 hours |
Maximal Blood Pressure Reduction | ~35 mmHg at 8 hours |
Impact on Cardiomyocytes | Modulates calcium homeostasis |
Experimental Model | Hypertensive rats |
Properties
IUPAC Name |
1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVEYRWAWIOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.